4-Methoxy-2,3,6-trimethylbenzyl alcohol

Description

Contextual Significance of Substituted Benzyl (B1604629) Alcohols in Chemical Synthesis

Substituted benzyl alcohols are a cornerstone of modern organic synthesis, valued for their versatility. They serve as pivotal intermediates, building blocks, and protecting groups in the construction of complex molecules. The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in industry. mdpi.com Furthermore, the hydroxyl group of these alcohols can be modified, making them precursors to a wide array of functional groups.

A critical application of benzyl alcohol derivatives is their use as protecting groups for alcohols, carboxylic acids, and other functionalities. uwindsor.canih.gov For instance, the 4-methoxybenzyl (PMB) group is a widely used "workhorse" protecting group for carboxylates, prized for its stability across many reaction conditions and the multiple methods available for its removal. nih.gov The specific substituents on the benzene (B151609) ring can be fine-tuned to alter the stability of the protecting group, allowing for selective deprotection in the presence of other protected groups—a crucial strategy in multi-step total synthesis. uwindsor.ca

Structural Features and General Reactivity Profile of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol

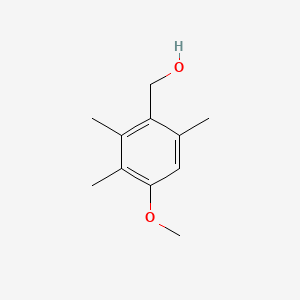

The structure of this compound (Mtmp-OH) is characterized by a benzene ring substituted with a hydroxymethyl (-CH₂OH) group, a methoxy (B1213986) (-OCH₃) group at position 4, and three methyl (-CH₃) groups at positions 2, 3, and 6.

Key Structural Features:

Electron-donating Groups: The methoxy group and the three methyl groups are all electron-donating. This high degree of electron density on the aromatic ring significantly influences the compound's reactivity.

Steric Hindrance: The methyl groups at positions 2 and 6 flank the hydroxymethyl group, creating steric hindrance that can direct the approach of reagents and influence the stereochemical outcome of reactions.

General Reactivity Profile: The electron-rich nature of the aromatic ring makes the benzylic position more susceptible to carbocation formation. This facilitates nucleophilic substitution reactions at the benzylic carbon. The presence of electron-donating groups generally enhances the rate of oxidation reactions of the alcohol to the corresponding aldehyde. mdpi.com Conversely, the steric bulk from the ortho-methyl groups can decrease reaction rates compared to less hindered benzyl alcohols. acs.org This balance between electronic activation and steric hindrance gives this compound a unique reactivity profile that can be exploited in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54344-93-3 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol scbt.com |

| Appearance | Data not publicly available |

| Solubility | Data not publicly available |

Current State of Research and Academic Landscape for Benzyl Alcohol Derivatives

The field of benzyl alcohol chemistry is dynamic and continually evolving. Current research focuses on several key areas:

Green Chemistry: There is a significant push towards developing more environmentally benign methods for synthesizing and utilizing benzyl alcohols. This includes the use of greener solvents and catalysts, such as iron chlorides, for reactions like etherification. acs.org Aerobic, solvent-free oxidation conditions are also being explored to reduce environmental impact. mdpi.com

Novel Catalysis: Researchers are developing new catalytic systems to achieve higher selectivity and efficiency. This includes methods for the selective mono-oxidation of alkylated benzenes to benzylic alcohols, which can be challenging due to over-oxidation. acs.org Non-metallic Lewis acids are also being employed to catalyze nucleophilic substitutions of benzylic alcohols under mild conditions. rsc.org

Expanded Applications: The applications for benzyl alcohol derivatives are expanding beyond traditional synthesis. For example, they are being investigated for specialized roles such as agents in the conservation of historical oil paintings. rijksmuseum.nl In the industrial sector, they are crucial intermediates for products in the coatings, paints, and flavor industries. marketresearchfuture.com The market for benzyl alcohol is growing, driven by its use in pharmaceuticals, personal care products, and various industrial applications. marketresearchfuture.comemergenresearch.com

Research Objectives and Scope of Investigation for this compound

Specific research involving this compound often centers on its function as a highly specialized protecting group. The electron-rich and sterically hindered nature of the corresponding benzyl group makes it a unique tool for synthetic chemists.

Investigations into this compound are typically part of a larger synthetic strategy, where its role is to protect a hydroxyl group during a series of chemical transformations on other parts of a complex molecule. The primary research objective in these cases is not the study of the compound itself, but its effective application. For instance, its deuterated isotopologue, this compound-d3, has been synthesized, indicating its use in tracer studies or for analytical purposes in complex reaction mechanisms. pharmaffiliates.comlgcstandards.com

The scope of investigation is therefore often practical and application-oriented. Researchers select this specific derivative over more common ones like p-methoxybenzyl alcohol (PMB-OH) when they require a protecting group with a different stability profile, particularly one that is more acid-sensitive and can be cleaved under conditions that leave other protecting groups intact. While detailed studies dedicated solely to this molecule are not abundant, its appearance in the synthetic literature underscores its value as a specialized tool for advanced organic synthesis.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₆O₂ |

| This compound-d3 | C₁₁H₁₃D₃O₂ |

| Benzyl alcohol | C₇H₈O |

| Benzaldehyde | C₇H₆O |

| 4-methoxybenzyl chloride | C₈H₉ClO |

| 2,4,6-Trimethylbenzyl alcohol | C₁₀H₁₄O |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2,3,6-trimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652637 | |

| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54344-93-3 | |

| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 2,3,6 Trimethylbenzyl Alcohol and Its Precursors

Regioselective Synthesis Strategies for the Aromatic Core of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol

The aromatic core of the target molecule is a 1,2,3,4,5-tetrasubstituted benzene (B151609) ring. The key challenge lies in the regioselective introduction of the formyl group (a precursor to the benzyl (B1604629) alcohol) onto a 1-methoxy-2,3,5-trimethylbenzene framework. The synthesis of this core typically begins with a suitably substituted phenol or anisole.

A plausible precursor is 2,3,5-trimethylanisole (also known as 1-methoxy-2,3,5-trimethylbenzene). nih.govcymitquimica.comtcichemicals.com The synthesis of such polysubstituted phenols is a key aspect of industrial chemistry, for instance in the production of Vitamin E precursors like 2,3,5-trimethylhydroquinone (TMHQ). pku.edu.cnresearchgate.netresearchgate.net Routes often commence from simpler phenols or cresols, followed by sequential alkylation steps. For example, the methylation of m-cresol can lead to 2,3,6-trimethylphenol, which can be a precursor to the required aromatic system. pku.edu.cnresearchgate.net

Once the 1-methoxy-2,3,5-trimethylbenzene core is obtained, the next critical step is the introduction of a formyl group (-CHO) at the C4 position to yield the direct precursor, 4-methoxy-2,3,6-trimethylbenzaldehyde. biosynth.comnih.gov This is an electrophilic aromatic substitution reaction. The existing substituents on the ring—the strongly activating methoxy (B1213986) group and the weakly activating methyl groups—are all ortho, para-directing. In 1-methoxy-2,3,5-trimethylbenzene, the position para to the highly influential methoxy group is vacant and sterically accessible, making it the most electronically favored site for electrophilic attack.

Several classic formylation reactions are suitable for this regioselective transformation on electron-rich aromatic rings:

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich arenes. jk-sci.comcambridge.orgmychemblog.com The iminium ion electrophile is relatively mild, making the reaction highly selective for the most activated position. nrochemistry.comchemistrysteps.com

Gattermann Reaction : This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A safer modification, developed by Adams, generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.com

Gattermann-Koch Reaction : A variation that uses carbon monoxide (CO) and HCl with a catalyst, this method is typically effective for alkylbenzenes but not for phenolic ethers, making it less suitable for this specific substrate. wikipedia.orgaskfilo.comthermofisher.com

Given the substrate's high activation, the Vilsmeier-Haack reaction is a particularly effective and reliable choice for achieving the desired regioselective formylation to produce 4-methoxy-2,3,6-trimethylbenzaldehyde.

Functional Group Interconversion Approaches for the Benzyl Alcohol Moiety

The conversion of the aldehyde group in 4-methoxy-2,3,6-trimethylbenzaldehyde to the primary alcohol function in the final product is a standard functional group interconversion achieved via reduction. ncert.nic.in Several reagents are available for this transformation, offering different levels of reactivity and selectivity.

Common reduction methods include:

Hydride Reagents : Complex metal hydrides are widely used for the reduction of aldehydes. Sodium borohydride (NaBH₄) is a mild and selective reagent, typically used in alcoholic solvents like ethanol or methanol. It readily reduces aldehydes and ketones without affecting other less reactive functional groups. Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent, capable of reducing aldehydes, ketones, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium, platinum, or nickel. It is an effective method for reducing aldehydes to alcohols. researchgate.netresearchgate.net

The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions. For the reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde, the mild conditions offered by NaBH₄ are often sufficient and preferable.

| Reducing Agent | Formula | Typical Solvents | Reactivity | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | H₂O, Methanol, Ethanol | Mild | Reduces aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids. |

| Lithium Aluminium Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Reduces most carbonyl-containing functional groups. |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Ethanol, Ethyl acetate | Variable | Can also reduce C=C and C≡C bonds unless a selective catalyst is used. |

Catalytic Transformations in the Preparation of this compound

Catalytic methods offer efficient and environmentally friendly alternatives for the synthesis of this compound, particularly for the reduction of the aldehyde precursor. Catalytic hydrogenation is a prominent technique where hydrogen gas is used as the reductant in the presence of a heterogeneous or homogeneous catalyst.

Heterogeneous Catalysis : Noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or ruthenium on carbon (Ru/C) are highly effective for the hydrogenation of aromatic aldehydes. researchgate.netresearchgate.net These catalysts are valued for their high activity, selectivity for the carbonyl group, and ease of separation from the reaction mixture. Transition metal catalysts based on copper have also been studied for the vapor phase hydrogenation of benzaldehyde. researchgate.net

Homogeneous Catalysis : Homogeneous catalysts, such as manganese(I) and rhenium(I) PNP pincer complexes, have been developed for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov These catalysts can offer high efficiency and selectivity, allowing for the reduction of aldehydes in the presence of other reducible groups like ketones or alkenes. nih.gov

Recent research has also explored the use of zirconium and hafnium-based complexes for the Meerwein-Ponndorf-Verley (MPV) reduction of substituted benzaldehydes. For instance, the reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol has been achieved with yields up to 94% using a zirconium-based catalyst in isopropanol (B130326). osti.gov This demonstrates the potential of early transition metal complexes in mediating this key transformation.

| Catalyst System | Substrate | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Ru/CMK-3 | Substituted Benzaldehydes | H₂ (1 MPa), Water, Room Temp. | High Conversion (e.g., 99.9% for 2-methoxybenzaldehyde) | researchgate.net |

| [Mn(PNP-iPr)(CO)₂(H)] | 4-Anisaldehyde | H₂ (50 bar), EtOH, 25°C | >99% Conversion | nih.gov |

| Zirconium POSS Complex | 4-Methoxybenzaldehyde | Isopropanol, 100°C, 24h | 94% Yield | osti.gov |

| Copper-Hydrotalcite | Benzaldehyde | Vapor Phase, 250°C | 68% Conversion, 93% Selectivity | researchgate.net |

Novel Precursor-Based Synthetic Routes and Their Efficiencies

A comprehensive synthetic route to this compound can be designed by combining the strategies discussed above, starting from a readily available precursor like 2,3,6-trimethylphenol, an intermediate in the synthesis of Vitamin E. pku.edu.cnresearchgate.net

A Proposed Synthetic Route:

O-Methylation of 2,3,6-trimethylphenol : The synthesis begins with the methylation of the hydroxyl group of 2,3,6-trimethylphenol to form the corresponding anisole. This is a standard Williamson ether synthesis, typically carried out using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is generally high-yielding.

Regioselective Formylation : The resulting 1-methoxy-2,3,6-trimethylbenzene is then subjected to regioselective formylation. As the methoxy group is a strong ortho, para-director, the formyl group is directed to the sterically accessible C4 position. The Vilsmeier-Haack reaction is an excellent candidate for this step, offering high regioselectivity and good yields. A representative procedure for a similar transformation reported a yield of 77%. nrochemistry.com

Reduction of the Aldehyde : The final step is the reduction of the aldehyde group of 4-methoxy-2,3,6-trimethylbenzaldehyde to the benzyl alcohol. This can be efficiently achieved using catalytic hydrogenation or a chemical reducing agent. Catalytic reduction of the closely related 4-methoxybenzaldehyde has been shown to proceed with yields as high as 94%. osti.gov

| Step | Precursor | Reaction | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 2,3,6-Trimethylphenol | O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) | 1-Methoxy-2,3,6-trimethylbenzene | ~90-95% |

| 2 | 1-Methoxy-2,3,6-trimethylbenzene | Vilsmeier-Haack Formylation (POCl₃, DMF) | 4-Methoxy-2,3,6-trimethylbenzaldehyde | ~75-80% nrochemistry.com |

| 3 | 4-Methoxy-2,3,6-trimethylbenzaldehyde | Catalytic Reduction (e.g., H₂, Catalyst) | This compound | ~90-95% osti.gov |

| Overall Estimated Efficiency | ~61-72% |

This multi-step synthesis, starting from a known industrial precursor, represents an efficient and regiocontrolled pathway to the target molecule, leveraging well-established and high-yielding chemical transformations.

Mechanistic Investigations and Transformations of 4 Methoxy 2,3,6 Trimethylbenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Functionality

The oxidation of the benzyl alcohol group in 4-Methoxy-2,3,6-trimethylbenzyl alcohol is a key transformation. A patent has described the oxidation of this specific alcohol. google.com

Aerobic Oxidation Pathways to Carbonyl Compounds and Esters

Detailed studies on the aerobic oxidation of this compound leading to carbonyl compounds and esters are not extensively available in the public literature. However, general methods for the aerobic oxidation of benzylic alcohols are well-established, often employing transition metal catalysts to facilitate the reaction with molecular oxygen. These reactions typically proceed through a series of steps to yield the corresponding aldehyde, which can sometimes be further oxidized to a carboxylic acid or, in the presence of an alcohol, an ester. The specific conditions required for the selective oxidation of this compound to either the aldehyde or an ester via aerobic pathways would require specific empirical investigation.

Catalytic Systems for Selective Oxidation of the Alcohol Group

While specific catalytic systems for the selective oxidation of this compound are not widely reported, a patent discloses a method for its oxidation. google.com The process is advantageously carried out with silver(I) oxide and an alkali in water or a water-miscible organic solvent. google.com The reaction can be conducted at temperatures ranging from room temperature to the boiling point of the reaction mixture. google.com

| Oxidation Reaction of (4-methoxy-2,3,6-trimethylphenyl)methanol | |

| Reactant | (4-methoxy-2,3,6-trimethylphenyl)methanol |

| Reagents | Silver (I) oxide, Alkali |

| Solvent | Water or a water-miscible organic solvent |

| Temperature | Room temperature to the boiling point of the mixture |

| Data from patent US4105681A google.com |

Another patent also makes note of an oxidation reaction involving this compound. google.com

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for derivatization, allowing for the synthesis of various functionalized molecules.

Synthesis of Halogenated Benzyl Derivatives (e.g., Bromides)

The existence of halogenated derivatives of this compound is indicated by the commercial availability of related compounds. For instance, a deuterated version, 4-Methoxy-2,3,6-trimethylbenzyl bromide-d3, is listed by chemical suppliers. chemicalbook.com This suggests that synthetic routes to the corresponding non-deuterated benzyl bromide are established. Furthermore, the synthesis of (4-Methoxy-2,3,6-trimethylbenzyl)triphenylphosphonium bromide has been documented, which is typically prepared from the corresponding benzyl bromide. molaid.com

Formation of Ethers and Esters via the Alcohol Moiety

Specific examples detailing the formation of ethers and esters directly from this compound are not readily found in the surveyed literature. However, general synthetic methodologies for the formation of benzyl ethers and esters are well-established.

Ester Formation: Typically, benzyl esters are synthesized by reacting the benzyl alcohol with a carboxylic acid or its activated derivative (like an acid chloride or anhydride) in the presence of a catalyst or a base to neutralize the acidic byproduct.

Ether Formation: The Williamson ether synthesis is a common method for preparing benzyl ethers. This involves deprotonating the benzyl alcohol with a strong base to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reactions Involving the Substituted Aromatic Ring System

There is a notable lack of information in the available literature regarding reactions that specifically target the aromatic ring of this compound. The benzene (B151609) ring is heavily substituted with three methyl groups and one methoxy (B1213986) group. This high degree of substitution, along with the steric hindrance provided by the methyl groups, would likely pose significant challenges for typical electrophilic aromatic substitution reactions. The directing effects of the existing substituents would also influence the regioselectivity of any potential reaction on the aromatic ring.

Radical Condensation Reactions with Amides

A novel and efficient method for the formation of 3-arylpropanamides involves the radical condensation of benzylic alcohols with acetamides. chemistry-chemists.comechemi.com This transformation is typically promoted by a strong base, such as potassium tert-butoxide, and proceeds via a radical-mediated pathway, yielding water as the sole byproduct. chemistry-chemists.comechemi.com The reaction is applicable to a range of substituted benzylic alcohols and various N-substituted acetamides. chemistry-chemists.com

Electron-donating groups on the aromatic ring, such as methyl and methoxy groups, have been shown to be well-tolerated and can lead to high yields of the corresponding 3-arylpropanamide products. For instance, benzyl alcohols with para-methoxy or multiple methyl substituents have been successfully employed in this reaction. chemistry-chemists.com In a study of this radical condensation, 2,4,6-trimethylbenzyl alcohol, a close structural analog of this compound, was shown to react with N,N-dimethylacetamide to produce the corresponding propanamide in a 75% yield. chemistry-chemists.com The presence of the additional electron-donating methoxy group at the 4-position in this compound would be expected to facilitate this reaction, likely leading to a comparable or even enhanced yield due to stabilization of the radical intermediate.

The general applicability of this reaction is demonstrated by the successful condensation of various substituted benzyl alcohols with different acetamides, as detailed in the following table.

Table 1: Yields of 3-Arylpropanamides from Radical Condensation of Benzylic Alcohols with Amides

| Benzylic Alcohol | Amide | Product | Yield (%) |

|---|---|---|---|

| p-Methoxybenzyl alcohol | N,N-Dimethylacetamide | N,N-Dimethyl-3-(4-methoxyphenyl)propanamide | 86 |

| 2,4,6-Trimethylbenzyl alcohol | N,N-Dimethylacetamide | N,N-Dimethyl-3-(2,4,6-trimethylphenyl)propanamide | 75 |

| p-Methylbenzyl alcohol | N,N-Diethylacetamide | N,N-Diethyl-3-(4-methylphenyl)propanamide | 85 |

Data sourced from a study on radical condensation reactions. chemistry-chemists.com

Electrophilic Aromatic Substitution Patterns and Considerations

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of multiple electron-donating groups. The methoxy group at the 4-position and the methyl groups at the 2, 3, and 6-positions all contribute to increasing the electron density of the benzene ring, making it more nucleophilic.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the most nucleophilic position on the aromatic ring. The directing effects of the substituents on this compound are as follows:

Methoxy group (at C-4): This is a strongly activating ortho-, para-director. Since the para position (relative to the methoxy group) is occupied by the benzylic alcohol moiety, it will direct incoming electrophiles to the ortho positions (C-3 and C-5).

Methyl groups (at C-2, C-3, C-6): These are activating ortho-, para-directors.

Considering the substitution pattern of this compound, the only available position for substitution is C-5. The positions C-2, C-3, C-4, and C-6 are already substituted. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur exclusively at the C-5 position. The combined activating effect of the flanking methoxy and methyl groups would make this position particularly reactive towards a variety of electrophiles used in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Pericyclic Reactions and Rearrangements of this compound Derivatives (e.g., Benzyl-Claisen Rearrangement)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic synthesis. For a derivative of this compound to undergo a pericyclic reaction like the Benzyl-Claisen rearrangement, it would first need to be converted into a suitable precursor, such as an allyl benzyl ether.

The Benzyl-Claisen rearrangement is a-sigmatropic rearrangement of an allyl benzyl ether. Upon heating, this rearrangement would typically lead to the formation of an ortho-allylated phenol. In the case of an allyl ether of this compound, the rearrangement would be expected to proceed as follows:

Formation of the Allyl Benzyl Ether: The alcohol would first be deprotonated with a base, and the resulting alkoxide would be reacted with an allyl halide to form the corresponding allyl (4-methoxy-2,3,6-trimethylbenzyl) ether.

-Sigmatropic Rearrangement: Upon heating, this ether would undergo a concerted rearrangement. However, a standard aromatic Claisen rearrangement requires a vacant ortho position for the allyl group to migrate to, followed by tautomerization to regain aromaticity. In the case of the 4-methoxy-2,3,6-trimethylphenyl system, all ortho positions relative to the benzylic ether linkage are substituted (C-2 and C-6). This steric hindrance would likely prevent a direct ortho-rearrangement. In such cases, the reaction may proceed through a dearomatized intermediate, followed by a subsequent rearrangement and re-aromatization if a pathway is available, or other reaction pathways may dominate.

Exploration of Reaction Mechanisms and Intermediate Characterization

The mechanistic understanding of the transformations involving this compound relies on both direct evidence, where available, and parallels with well-studied analogous systems.

In the radical condensation with amides , experimental studies on similar benzylic alcohols have indicated a radical pathway. chemistry-chemists.comechemi.com The proposed mechanism involves the potassium tert-butoxide acting as both a base and a radical initiator. echemi.com The key intermediate is believed to be the radical anion of the benzylic alcohol, which then couples with the enolate of the amide. echemi.com This is followed by a sequence of steps including elimination to a cinnamamide (B152044) intermediate and subsequent reduction to afford the final 3-arylpropanamide. echemi.com The electron-donating methoxy and methyl groups on this compound would be expected to stabilize the proposed radical anion intermediate, thus facilitating the reaction.

For electrophilic aromatic substitution , the mechanism proceeds through a two-step addition-elimination pathway. The electrophile adds to the electron-rich aromatic ring at the C-5 position to form a resonance-stabilized carbocationic intermediate, often referred to as an arenium ion or Wheland intermediate. The positive charge in this intermediate would be delocalized across the ring and stabilized by the electron-donating methoxy and methyl groups. In the second step, a proton is eliminated from the C-5 position to restore the aromaticity of the ring, yielding the substituted product.

The mechanism of the Benzyl-Claisen rearrangement is concerted and pericyclic, proceeding through a highly ordered, cyclic transition state. The reaction is intramolecular and typically follows first-order kinetics. The stereochemical outcome of the rearrangement is predictable based on the preference for a chair-like transition state. Characterization of the intermediates in such rearrangements often involves trapping experiments or computational studies, as the transition states are, by definition, transient.

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor to Pharmaceutically Relevant Scaffolds and Advanced Materials

The structural framework of 4-methoxy-2,3,6-trimethylbenzyl alcohol serves as a foundational component for constructing more elaborate molecular architectures, including those with potential applications in medicinal chemistry and materials science.

While direct applications of this compound in this specific area are not widely documented, a structurally analogous compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol , serves as a critical intermediate in the synthesis of potent insecticides. chemicalbook.comnih.gov This compound is a key precursor to Metofluthrin, a synthetic pyrethroid known for its high vapor activity against mosquitoes. chemicalbook.com The synthesis of this tetrafluorinated analog highlights the utility of such benzyl (B1604629) alcohol derivatives as key building blocks.

Patented methods describe the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol from starting materials like 2,3,5,6-tetrafluorobenzyl alcohol or 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene. patsnap.comgoogle.comwipo.int One common synthetic route involves several key steps, demonstrating a practical application for this class of molecules in producing commercially significant agrochemicals. patsnap.comgoogle.com

Table 1: Illustrative Synthesis Steps for an Analogous Tetrafluorinated Benzyl Alcohol

| Step | Reactant(s) | Reagent(s) / Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 2,3,5,6-tetrafluorobenzyl alcohol | Hydrogen halide, solvent, 40-120°C | 3-halomethyl-1,2,4,5-tetrafluorobenzene | Halogenation of the benzyl alcohol. google.com |

| 2 | 3-halomethyl-1,2,4,5-tetrafluorobenzene | Methanol, inorganic alkali, 0-65°C | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene | Introduction of the methoxymethyl group. google.com |

This table is a representation of a synthetic pathway for an analogous compound and illustrates the potential roles of substituted benzyl alcohols in multi-step synthesis.

The related and simpler compound, 4-methoxybenzyl alcohol (PMB-OH), is widely employed in the synthesis of functionalized heterocyclic systems. nih.gov It serves as the precursor for the 4-methoxybenzyl (PMB) protecting group, which is particularly useful for protecting carboxylic acids. nih.gov This strategy is crucial in the synthesis of sensitive heterocyclic structures like β-lactams and indoles. nih.gov For instance, the lithium salt of 4-methoxybenzyl alcohol (PMBOLi), formed by deprotonating PMB-OH with n-butyllithium, can convert a methyl ester of an indole (B1671886) into the corresponding PMB ester in high yield. nih.gov This protective step allows other chemical transformations to be performed on the indole ring system without affecting the carboxylic acid moiety. nih.gov

Role in the Construction of Natural Product Analogs and Derivatives

In the complex field of total synthesis, protecting groups are essential tools. The 4-methoxybenzyl (PMB) group, derived from 4-methoxybenzyl alcohol, is a "workhorse" protecting group for carboxylates due to its stability under various reaction conditions and the multiple methods available for its removal. nih.gov This utility is demonstrated in the synthesis of key intermediates for complex natural products. For example, a PMB ester was utilized in a palladium-catalyzed [6+3] cycloaddition to form a key cyclohexanone (B45756) intermediate (157) en route to the target molecule (159). nih.gov The PMB ester was later cleaved efficiently using trifluoroacetic acid (TFA) to reveal the carboxylic acid necessary for the final steps of the synthesis. nih.gov This showcases how benzyl alcohol derivatives play an indirect but vital role in constructing complex molecular frameworks inspired by nature.

Utility in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The utility of substituted benzyl alcohols as intermediates is clearly established in the agrochemical industry. As mentioned, the analogous compound 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the synthesis of the pyrethroid insecticides Metofluthrin and Perfluthrin. chemicalbook.compatsnap.comgoogle.com These insecticides are used for controlling sanitary pests, making the precursor a valuable specialty chemical. patsnap.com The existence of this compound as a commercially available research chemical further points to its use in specialized, small-scale synthetic applications. scbt.combldpharm.com

Catalytic and Enabling Roles in Organic Transformations

Derivatives of benzyl alcohol play both catalytic and enabling roles in organic chemistry.

Catalytic Transformations: The parent compound, 4-methoxybenzyl alcohol, can itself be a substrate in catalytic reactions. For example, it can be selectively oxidized to p-anisaldehyde through photocatalysis using a titanium dioxide catalyst in an aqueous suspension. medchemexpress.com This demonstrates a transformation where the benzyl alcohol is converted into another valuable chemical under the influence of a catalyst.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

High-Resolution ¹H NMR Analysis of the Compound and its Derivatives

The reduction of the aldehyde group (-CHO) to a primary alcohol (-CH₂OH) is the key transformation. This change would lead to the disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals corresponding to the benzylic protons (-CH₂OH) and the hydroxyl proton (-OH).

Predicted ¹H NMR Data for 4-Methoxy-2,3,6-trimethylbenzyl alcohol:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic H | ~6.5-6.7 | Singlet | 1H | The lone aromatic proton is expected to be a singlet due to the surrounding methyl groups. |

| -CH₂OH | ~4.5-4.7 | Singlet or Doublet | 2H | The benzylic protons would appear as a singlet. If coupling to the hydroxyl proton occurs, it might be a doublet. |

| -OCH₃ | ~3.8 | Singlet | 3H | The methoxy (B1213986) group protons are a sharp singlet. |

| -OH | Variable (typically ~1.5-3.0) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

| 2,3,6-Aromatic -CH₃ | ~2.1-2.4 | Singlets | 9H | Three distinct singlets are expected for the three methyl groups on the aromatic ring. |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The carbon skeleton of this compound can be definitively established using ¹³C NMR spectroscopy. Although direct experimental data for the alcohol is scarce, the spectrum can be reliably predicted from the known data of its precursor, 4-methoxy-2,3,6-trimethylbenzaldehyde. The ¹³C NMR spectrum of the aldehyde shows distinct signals for the aromatic carbons, the methoxy carbon, and the three methyl carbons.

Upon reduction of the aldehyde to the alcohol, the most significant change is the upfield shift of the carbonyl carbon (from ~190-200 ppm) to a benzylic alcohol carbon signal (typically ~60-65 ppm). The chemical shifts of the other carbons in the aromatic ring and the methyl groups are expected to be minimally affected.

¹³C NMR Data for 4-methoxy-2,3,6-trimethylbenzaldehyde: core.ac.uk

| Carbon | Chemical Shift (ppm) |

| C=O | Not present in alcohol |

| Aromatic C-O | 157.5 |

| Aromatic C (quaternary) | 137.5, 135.4, 122.9, 121.8 |

| Aromatic C-H | 108.9 |

| -OCH₃ | 55.5 |

| Aromatic -CH₃ | 21.3, 19.9, 11.2 |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~60-65 |

| Aromatic C-O | ~157 |

| Aromatic C (quaternary) | ~137, ~135, ~126, ~122 |

| Aromatic C-H | ~110 |

| -OCH₃ | ~55 |

| Aromatic -CH₃ | ~21, ~20, ~11 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it could confirm the coupling (if any) between the -CH₂OH protons and the -OH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal from the methyl groups and the benzylic alcohol to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations from the methyl protons to the quaternary aromatic carbons and from the benzylic protons to the aromatic ring carbons.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes would be:

O-H Stretch: A broad and strong absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

C-O Stretch: A strong band in the region of 1000-1250 cm⁻¹ corresponding to the C-O stretching of the alcohol and the ether linkage.

Aromatic C=C Stretch: Several bands of variable intensity in the region of 1450-1600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₁H₁₆O₂), the molecular weight is 180.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180. The fragmentation pattern would likely involve:

Loss of a hydroxyl radical (•OH): Leading to a fragment at m/z 163.

Loss of a methoxy radical (•OCH₃): Resulting in a fragment at m/z 149.

Loss of water (H₂O): From the molecular ion, giving a fragment at m/z 162.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group, potentially leading to a stable benzylic cation.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structures of this compound itself are reported in the searched literature, its derivatives could be synthesized and crystallized to provide definitive structural proof.

For instance, reacting the alcohol with a heavy atom-containing reagent could yield a crystalline derivative suitable for X-ray diffraction analysis. This would provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state, confirming the substitution pattern on the aromatic ring and the geometry around the benzylic carbon.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of a molecule's electronic makeup and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the molecular geometry and energetics of molecules like 4-Methoxy-2,3,6-trimethylbenzyl alcohol.

To determine the most stable three-dimensional arrangement of atoms, a geometry optimization is performed. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. Common DFT functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set includes polarization (d) and diffuse (p) functions for non-hydrogen and hydrogen atoms, respectively. |

| ωB97X-D | def2-SVP | A range-separated hybrid functional with empirical dispersion correction, often providing improved accuracy for non-covalent interactions. The basis set is of split-valence quality with polarization functions. |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with a larger amount of Hartree-Fock exchange, suitable for main-group thermochemistry and kinetics. The triple-zeta basis set offers more flexibility. |

This table represents common combinations of functionals and basis sets used in computational chemistry for geometry optimization and is not based on specific calculations for this compound.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of this compound can be elucidated by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For an aromatic compound like this compound, the HOMO is typically associated with the electron-rich aromatic ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO is often localized over the aromatic system.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atoms of the methoxy and alcohol groups would be expected to exhibit a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the alcohol group would show a positive potential, indicating its acidic character.

Computational Mechanistic Elucidation of Reactions Involving the Compound

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing detailed insights into the transformation of reactants into products.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of computational mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Locating a transition state on the potential energy surface is a critical step in understanding how a reaction occurs.

For reactions involving this compound, such as its oxidation to the corresponding aldehyde, computational methods can be used to model the structure of the transition state. This involves calculating the geometry of the transient species and confirming its nature by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the intrinsic reaction coordinate (IRC), the entire reaction pathway from the reactant, through the transition state, to the product can be visualized, providing a detailed picture of the bond-breaking and bond-forming processes.

Kinetic and Thermodynamic Aspects of Transformations

Once the stationary points on the potential energy surface (reactants, transition states, and products) are located, their energies can be used to determine important kinetic and thermodynamic parameters.

While no specific computational studies on the reaction kinetics and thermodynamics of this compound were identified in the available literature, such calculations would be invaluable for understanding its reactivity in various chemical transformations.

Spectroscopic Property Prediction using Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can be a powerful tool for structure elucidation and verification.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. chemistry-chemists.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. Comparing the computationally predicted 1H and 13C NMR spectra with experimental data can aid in the confirmation of the molecular structure. chemistry-chemists.com For complex molecules, this can be particularly useful in assigning specific signals to the correct atoms. chemistry-chemists.com

Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. After a geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted vibrational spectrum can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and the nature of intermolecular forces that govern the interactions of this compound with itself and with other molecules.

Conformational Landscapes:

An MD simulation would reveal the probability of finding the molecule in a particular conformation. The results are often visualized as a potential energy surface, where energy minima correspond to stable or metastable conformers. For this compound, simulations would likely explore the rotational freedom of the C-O bond of the methoxy group and the C-C bond connecting the hydroxymethyl group to the aromatic ring. The steric hindrance imposed by the three methyl groups on the benzene (B151609) ring would significantly influence the preferred orientations of the methoxy and hydroxymethyl substituents.

Intermolecular Interactions:

In a condensed phase (liquid or solid), molecules of this compound would interact with each other through a variety of non-covalent forces. MD simulations can quantify these interactions, which include:

Hydrogen Bonding: The hydroxyl group (-OH) of the benzyl (B1604629) alcohol moiety can act as both a hydrogen bond donor and acceptor. This is expected to be a dominant and highly directional interaction, leading to the formation of dimers, trimers, or larger clusters in the liquid state or a defined network in the solid state.

Van der Waals Forces: These include London dispersion forces, which are present between all molecules and arise from temporary fluctuations in electron density. The bulky trimethyl-substituted phenyl ring contributes significantly to these interactions.

Dipole-Dipole Interactions: The methoxy group and the hydroxyl group both introduce permanent dipoles into the molecule, leading to electrostatic interactions between molecules.

By analyzing the radial distribution functions and calculating the interaction energies between pairs of molecules, MD simulations can provide a detailed picture of the local structure and binding affinities within a system of this compound molecules.

Interactive Data Table: Predicted Dominant Intermolecular Interactions

Below is a hypothetical data table illustrating the kind of information that could be extracted from a molecular dynamics simulation study of this compound.

| Interaction Type | Participating Groups | Predicted Relative Strength | Directionality |

| Hydrogen Bonding | Hydroxyl (-OH) with Hydroxyl (-OH) | Strong | High |

| Hydrogen Bonding | Hydroxyl (-OH) with Methoxy (-O-) | Moderate | High |

| Van der Waals | Phenyl Ring with Phenyl Ring (π-π stacking) | Moderate | Moderate |

| Van der Waals | Methyl groups with other groups | Weak | Low |

| Dipole-Dipole | Methoxy/Hydroxyl with Methoxy/Hydroxyl | Weak | Moderate |

Table 1. Predicted dominant intermolecular interactions for this compound. This table is generated for illustrative purposes based on chemical principles, as specific experimental or simulation data is not available.

Future Research Directions and Emerging Applications

Development of Sustainable and Atom-Economical Synthetic Routes for 4-Methoxy-2,3,6-trimethylbenzyl Alcohol

The future production of this compound will likely be guided by the principles of green chemistry, emphasizing the development of sustainable and atom-economical synthetic methodologies. Current synthetic approaches often rely on the reduction of a corresponding benzaldehyde, which may involve stoichiometric reducing agents and generate significant waste. Future research will likely focus on catalytic and more environmentally benign alternatives.

Key areas of investigation will include:

Catalytic Hydrogenation: The use of heterogeneous or homogeneous catalysts for the reduction of the parent aldehyde or carboxylic acid using molecular hydrogen (H₂) as the reductant. This approach offers high atom economy, with water being the only byproduct.

Transfer Hydrogenation: Employing catalysts with readily available and safer hydrogen donors, such as isopropanol (B130326) or formic acid, to circumvent the need for high-pressure gaseous hydrogen.

Direct C-H Functionalization: Innovative strategies that could lead to the synthesis of this compound through the direct, selective oxidation of a methyl group on a precursor molecule, thereby reducing the number of synthetic steps.

The table below outlines potential sustainable synthetic strategies and their advantages over traditional methods.

| Synthetic Strategy | Potential Catalyst | Hydrogen Source/Oxidant | Key Advantages |

| Catalytic Hydrogenation | Supported Pd, Pt, or Ru | H₂ | High atom economy, clean process |

| Transfer Hydrogenation | Ru or Ir complexes | Isopropanol, Formic Acid | Avoids high-pressure H₂, operational simplicity |

| Direct C-H Oxidation | Biocatalysts, Metal-organic frameworks | O₂, H₂O₂ | Reduced synthetic steps, potential for high selectivity |

Exploration of Bio-Inspired Catalysis for Transformations of the Compound

Bio-inspired catalysis, particularly the use of enzymes, presents a significant opportunity for the selective transformation of this compound. Enzymes operate under mild conditions and can exhibit high levels of regio-, chemo-, and stereoselectivity, which are often challenging to achieve with traditional chemical catalysts.

Unspecific Peroxygenases (UPOs) have emerged as promising biocatalysts for selective oxygenation reactions. researchgate.net These enzymes can catalyze the oxidation of the primary benzylic carbons of toluenes to alcohols, aldehydes, and carboxylic acids, and can also oxidize secondary alcohols to ketones. researchgate.net Research into the application of UPOs to this compound could unveil pathways to its further functionalization. For instance, a key research direction would be the selective oxidation of the benzyl (B1604629) alcohol moiety to the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis.

Future research in this area would involve:

Screening of various enzyme classes, such as alcohol dehydrogenases, laccases, and peroxidases, for their reactivity with this compound.

Protein engineering and directed evolution to enhance the catalytic efficiency, stability, and substrate specificity of promising enzymes.

Development of chemo-enzymatic cascades where a biocatalytic step is integrated into a multi-step synthesis, leveraging the advantages of both chemical and biological catalysis.

The following table summarizes potential biocatalytic transformations for this compound.

| Enzyme Class | Transformation | Potential Product |

| Unspecific Peroxygenases (UPOs) | Selective Oxidation | 4-Methoxy-2,3,6-trimethylbenzaldehyde |

| Alcohol Dehydrogenases (ADHs) | Racemic Resolution/Asymmetric Oxidation | Chiral derivatives/Aldehyde |

| Laccases | Oxidative Coupling | Dimeric or polymeric structures |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms is a promising avenue for future research. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up.

When coupled with automated synthesis platforms, flow chemistry can enable the rapid optimization of reaction conditions and the generation of libraries of derivatives for screening purposes. This is particularly relevant for the discovery of new molecules with desirable properties in fields such as pharmaceuticals and materials science.

Future research directions include:

The development of robust and efficient flow-based protocols for the synthesis of this compound.

The design of integrated flow systems that allow for the multi-step synthesis and subsequent derivatization of the compound without the need for isolation of intermediates.

The use of in-line analytical techniques, such as HPLC and NMR, to monitor reactions in real-time and enable automated feedback and optimization.

Discovery of Novel Reactivities and Derivatization Opportunities

The unique substitution pattern of this compound, with its electron-donating methoxy (B1213986) and methyl groups on the aromatic ring, suggests a rich and potentially underexplored reactivity profile. Future research will likely focus on uncovering novel transformations and leveraging these for the synthesis of new molecular architectures.

Areas of interest for exploring novel reactivity include:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on the electron-rich aromatic ring.

Benzylic Functionalization: Exploring reactions that proceed via a benzylic carbocation or radical, which would be stabilized by the methoxy and methyl groups. This could lead to the introduction of a wide range of functional groups at the benzylic position.

Ortho-Lithiation/Metalation: Utilizing the directing effect of the methoxy and alcohol groups to achieve selective functionalization at the C5 position of the aromatic ring.

The derivatization of this compound could lead to a diverse range of compounds with potential applications in various fields. The table below highlights some potential derivatization pathways.

| Reaction Type | Reagent | Potential Product Class |

| Etherification | Alkyl halides, Sulfates | Benzyl ethers |

| Esterification | Acyl chlorides, Carboxylic acids | Benzyl esters |

| Nucleophilic Substitution | Azides, Cyanides | Benzyl azides, nitriles |

Advanced Material Science Applications of this compound Derivatives

The derivatives of this compound hold potential for the development of advanced materials with tailored properties. The aromatic core, combined with the ability to introduce a variety of functional groups, makes this compound a versatile building block for polymers, liquid crystals, and other functional materials.

Future research in this area may focus on:

Polymer Science: Incorporating derivatives of this compound as monomers in the synthesis of polyesters, polycarbonates, or polyethers. The bulky and substituted aromatic unit could impart desirable properties such as high thermal stability, specific optical properties, or altered solubility.

Liquid Crystals: Designing and synthesizing derivatives that exhibit liquid crystalline behavior. The rigid aromatic core is a common feature in liquid crystal molecules, and the ability to tune the peripheral functional groups could allow for the development of materials for display technologies and optical sensors.

Surface Modification: Utilizing the alcohol functionality to graft derivatives onto surfaces, thereby modifying their chemical and physical properties, such as hydrophobicity, biocompatibility, or reactivity.

Q & A

Basic: What are the recommended synthetic routes for 4-Methoxy-2,3,6-trimethylbenzyl alcohol in laboratory settings?

Methodological Answer:

A plausible synthetic route involves multi-step alkylation and methoxylation of a pre-functionalized benzyl alcohol precursor. For example:

- Step 1: Methylation of a benzyl alcohol derivative using methyl halides under basic conditions to introduce trimethyl groups at positions 2, 3, and 6.

- Step 2: Methoxylation at the 4-position via nucleophilic substitution with sodium methoxide or Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to avoid over-alkylation.

- Use anhydrous conditions to prevent hydrolysis of methoxy groups .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Note: Cross-validate results with IR spectroscopy (e.g., O-H stretch at ~3200–3400 cm) and melting point analysis .

Advanced: How do steric effects from the trimethyl substitution influence its reactivity in nucleophilic reactions?

Methodological Answer:

The 2,3,6-trimethyl groups create significant steric hindrance, which:

- Reduces Reactivity: Slows nucleophilic substitution at the benzyl position due to restricted access to the hydroxyl group.

- Promotes Selectivity: Favors reactions with small, less sterically demanding nucleophiles (e.g., methylamine over bulky amines) .

- Solution: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or employ phase-transfer catalysts .

Case Study: In analogous compounds (e.g., 2,3,5,6-tetrafluorobenzyl alcohol), steric effects necessitated elevated temperatures (80–100°C) for efficient etherification .

Advanced: What analytical techniques are optimal for detecting byproducts during its synthesis?

Methodological Answer:

Mitigation: Optimize reaction stoichiometry and employ inert atmospheres (N/Ar) to minimize oxidation .

Advanced: Are there known discrepancies in reported physical properties, and how can they be resolved?

Methodological Answer:

Discrepancies in properties like solubility and melting point may arise due to:

- Polymorphism: Crystallization conditions (e.g., solvent polarity) affect crystal packing .

- Purity: Trace solvents or moisture alter observed melting points.

Resolution Strategies:

- Standardize Protocols: Use identical solvents (e.g., ethanol for recrystallization) and drying methods .

- Collaborative Studies: Compare data across labs using shared reference samples .

Example: For 4-hydroxy-3-methoxybenzyl alcohol, melting points vary between 113–115°C depending on drying time .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.